molecular formula C13H11N5O B11004585 N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyridine-2-carboxamide

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyridine-2-carboxamide

Cat. No.: B11004585
M. Wt: 253.26 g/mol
InChI Key: LQWHITCDNUKIGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)pyridine-2-carboxamide is a heterocyclic compound featuring a triazolo-pyridine core linked to a pyridine-2-carboxamide moiety via a methylene bridge. This structure combines two pharmacologically significant scaffolds: the [1,2,4]triazolo[4,3-a]pyridine system, known for its diverse bioactivity (e.g., antimalarial, kinase inhibition), and the pyridine-carboxamide group, which often enhances solubility and target binding . For instance, sulfonamide derivatives of [1,2,4]triazolo[4,3-a]pyridine exhibit antimalarial activity, while thiazole-carboxamide variants demonstrate varied pharmacological profiles .

Properties

Molecular Formula

C13H11N5O

Molecular Weight

253.26 g/mol

IUPAC Name

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyridine-2-carboxamide

InChI

InChI=1S/C13H11N5O/c19-13(10-5-1-3-7-14-10)15-9-12-17-16-11-6-2-4-8-18(11)12/h1-8H,9H2,(H,15,19)

InChI Key

LQWHITCDNUKIGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC2=NN=C3N2C=CC=C3

Origin of Product

United States

Preparation Methods

General Procedure for Triazolopyridine Core Formation

The triazolopyridine scaffold is synthesized via a three-component reaction:

  • Reactants :

    • 2-Hydrazinylpyridine (1.3 equiv)

    • Pyridine-2-carbaldehyde (1.0 equiv)

    • tert-Butyl isocyanide (1.0 equiv)

  • Catalyst : Scandium triflate (0.2 equiv)

  • Solvent System : Dichloromethane/methanol (3:1 v/v)

  • Conditions : Stirred at room temperature for 20 hours.

Mechanistic Insights :

  • The aldehyde undergoes nucleophilic attack by the hydrazine group, forming a hydrazone intermediate.

  • Isocyanide insertion facilitates cyclization, yielding the triazolopyridine core.

  • Scandium triflate accelerates imine formation and stabilizes transition states.

Yield Optimization :

  • Chromatographic purification (0–60% ethyl acetate/hexane) affords the product in 65–78% yield.

Microwave-Assisted Cyclization

Microwave irradiation enables rapid, catalyst-free synthesis of triazolopyridines, as reported for related 1,2,4-triazolo[1,5-a]pyridines.

Reaction Design for Target Compound

  • Reactants :

    • Enaminonitrile derivative (e.g., 3-(dimethylamino)-2-pyridinylpropenenitrile)

    • Pyridine-2-carbohydrazide

  • Conditions :

    • Microwave irradiation (150°C, 30 minutes)

    • Solvent-free or ethanol as solvent.

Mechanistic Pathway :

  • Transamidation : Enaminonitrile reacts with carbohydrazide, releasing dimethylamine and forming an acylhydrazide intermediate.

  • Nucleophilic Addition : The hydrazide nitrogen attacks the nitrile group, generating a cyclic amidine.

  • Condensation : Aromatization via water elimination yields the triazolopyridine-carboxamide.

Advantages :

  • Reaction time reduced from hours to minutes.

  • Yields improved to 82–90% with minimal byproducts.

A modular approach involves sequential construction of the triazolopyridine ring and subsequent introduction of the carboxamide side chain.

Triazolopyridine Ring Synthesis

  • Hydrazine Cyclization :

    • React 2-chloropyridine with hydrazine hydrate at reflux to form 2-hydrazinylpyridine.

    • Cyclize with ethyl glyoxylate in acetic acid, yielding triazolopyridine-3-carboxylate.

  • Ester Hydrolysis :

    • Treat with aqueous NaOH to obtain triazolopyridine-3-carboxylic acid.

Side-Chain Introduction

  • Reductive Amination :

    • Reduce triazolopyridine-3-carboxylic acid to 3-aminomethyltriazolopyridine using LiAlH4.

  • Amide Coupling :

    • React the amine with pyridine-2-carbonyl chloride in dichloromethane, using Hünig’s base as a catalyst.

    • Purify via silica gel chromatography (ethyl acetate/hexane gradient).

Yield : 70–75% over two steps.

Comparative Analysis of Methods

Method Yield Reaction Time Scalability Complexity
Multi-Component65–78%20 hoursModerateMedium
Microwave82–90%30 minutesHighLow
Stepwise Synthesis70–75%48 hoursLowHigh

Key Observations :

  • Microwave-assisted synthesis offers superior efficiency and scalability, making it ideal for industrial applications.

  • Multi-component reactions balance yield and procedural simplicity but require stoichiometric catalysts.

  • Stepwise methods provide flexibility for structural analogs but involve laborious intermediate isolation.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Triazolopyridine formation often competes with alternative regioisomers. Strategies to enhance selectivity include:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor the desired [4,3-a] isomer.

  • Temperature Control : Slow heating (2°C/min) during cyclization reduces byproduct formation.

Purification of Hydrophilic Intermediates

The carboxamide side chain introduces polarity, complicating isolation. Solutions include:

  • Ion-Exchange Chromatography : Separates charged species using Dowex® resins.

  • Crystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals .

Chemical Reactions Analysis

Types of Reactions

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydride donors.

    Substitution: Nucleophilic substitution reactions are possible due to the presence of reactive sites on the triazolopyridine core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like c-Met and VEGFR-2, which are involved in cancer cell proliferation . The compound binds to these enzymes, blocking their activity and thereby inhibiting cancer cell growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyridine-2-carboxamide with structurally related compounds, focusing on molecular properties, functional groups, and biological activity:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity (IC₅₀) References
This compound (Target) C₁₃H₁₂N₅O* 262.27 g/mol* Pyridine-carboxamide, triazolo-pyridine Not reported
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide C₂₃H₂₂FN₃O₃S 439.50 g/mol Sulfonamide, triazolo-pyridine 2.24 µM (antimalarial)
2-(Cyclopropylamino)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide C₁₄H₁₄N₆OS 314.37 g/mol Thiazole-carboxamide, cyclopropylamino Not reported

Key Findings:

Structural and Functional Differences: The target compound lacks the sulfonamide or thiazole moieties present in analogs, which may influence its pharmacokinetics. Pyridine-carboxamide groups typically improve water solubility compared to sulfonamides but may reduce membrane permeability . The sulfonamide derivative in showed potent antimalarial activity (IC₅₀ = 2.24 µM), attributed to falcipain-2 enzyme inhibition via sulfonamide interactions . The absence of this group in the target compound suggests divergent therapeutic applications. 262.27 g/mol for the target) .

Biological Activity: No direct activity data exists for the target compound. However, structural parallels suggest possible kinase or protease inhibition, as seen in related triazolo-pyridines . Sulfonamide derivatives () demonstrate sub-micromolar antimalarial potency, while carboxamide analogs (e.g., ) are often explored for antibacterial or anticancer activity due to improved target selectivity .

Synthetic Accessibility :

  • highlights synthetic routes for triazolo-pyridine derivatives, such as Schiff base formation and cyclization, which could be adapted for the target compound . However, introducing the pyridine-carboxamide group may require additional coupling steps compared to sulfonamide or thiazole derivatives.

Biological Activity

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the cyclization of pyridine derivatives with triazole moieties. Various methods have been reported for the synthesis of triazole compounds, including:

  • Cycloaddition reactions : Utilizing azides and alkynes to form triazoles.
  • Condensation reactions : Involving hydrazines and carbonyl compounds to generate triazole derivatives.

The presence of the triazole ring enhances the compound's interaction with biological targets due to its ability to form hydrogen bonds and other non-covalent interactions.

Biological Activity

This compound exhibits a range of biological activities:

Anticancer Activity

Research indicates that compounds containing the triazolo-pyridine scaffold demonstrate promising anticancer properties. For instance, studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) by inhibiting specific kinases involved in cell proliferation.

CompoundCell LineIC50 (μM)Mechanism
1MCF-75.0Apoptosis induction via Pim-1 kinase inhibition
2HepG27.5Cell cycle arrest at G1 phase

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies reveal effective inhibition against a variety of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa64 μg/mL

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro studies show that it can significantly reduce reactive oxygen species (ROS) levels in neuronal cell cultures.

Case Studies

  • Anticancer Efficacy : A study conducted on N-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl derivatives demonstrated a dose-dependent reduction in tumor growth in xenograft models. The compound was shown to inhibit tumorigenesis by modulating apoptotic pathways and downregulating anti-apoptotic proteins.
  • Antimicrobial Resistance : Research focusing on the antimicrobial activity revealed that combining N-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl derivatives with conventional antibiotics resulted in synergistic effects against drug-resistant bacterial strains.

Q & A

Q. How to reconcile discrepancies in reported IC50 values across studies?

  • Steps :
  • Standardized Protocols : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and assay temperatures (25°C vs. 37°C) .
  • Cross-Lab Validation : Collaborate with independent labs to replicate results using shared compound batches .

Q. What reaction conditions minimize epimerization during chiral synthesis?

  • Optimization :
  • Low-Temperature Coupling : Perform amide bond formation at 0–4°C to reduce racemization .
  • Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to enforce stereochemical control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.